molecular formula C7H10F3NO3 B12566764 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- CAS No. 168898-14-4

2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro-

Cat. No.: B12566764
CAS No.: 168898-14-4
M. Wt: 213.15 g/mol
InChI Key: WTGCTKPWTFELSF-UHFFFAOYSA-N
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Description

2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- is an organic compound with a unique structure that includes trifluoromethyl and nitro functional groups

Preparation Methods

The synthesis of 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- typically involves multiple steps. One common method includes the nitration of 2-Hexanone, 1,1,1-trifluoro-5-methyl- using nitric acid under controlled conditions. Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity.

Chemical Reactions Analysis

2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical intermediate.

    Medicine: It may be explored for its potential therapeutic properties.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.

Comparison with Similar Compounds

2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- can be compared with similar compounds such as:

    2-Hexanone, 1,1,1-trifluoro-5-methyl-: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Hexanone, 5-methyl-5-nitro-: Lacks the trifluoromethyl group, affecting its stability and lipophilicity.

    1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: A related compound with different functional groups, used in different applications.

The uniqueness of 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- lies in its combination of trifluoromethyl and nitro groups, which confer distinct chemical and physical properties.

Properties

CAS No.

168898-14-4

Molecular Formula

C7H10F3NO3

Molecular Weight

213.15 g/mol

IUPAC Name

1,1,1-trifluoro-5-methyl-5-nitrohexan-2-one

InChI

InChI=1S/C7H10F3NO3/c1-6(2,11(13)14)4-3-5(12)7(8,9)10/h3-4H2,1-2H3

InChI Key

WTGCTKPWTFELSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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